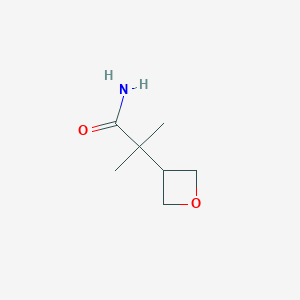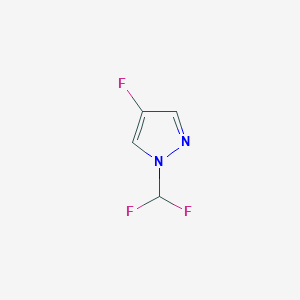
1-(Difluoromethyl)-4-fluoro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-fluoro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a difluoromethyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-fluoro-1H-pyrazole typically involves difluoromethylation and fluorination reactions. One common synthetic route includes the reaction of 1H-pyrazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The fluorination step can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .
Industrial production methods often employ continuous flow reactors to enhance reaction efficiency and yield. These methods leverage the advantages of precise temperature control and efficient mixing, which are crucial for handling reactive intermediates and achieving high product purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the difluoromethyl group to a methyl group.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-fluoro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-fluoro-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is also used in agrochemicals and exhibits similar biological activities but differs in its substitution pattern, affecting its reactivity and binding properties.
1-(Trifluoromethyl)-4-fluoro-1H-pyrazole: The trifluoromethyl group provides greater electron-withdrawing effects compared to the difluoromethyl group, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its balanced properties, offering a combination of stability, reactivity, and biological activity that makes it a versatile compound for various applications.
Properties
Molecular Formula |
C4H3F3N2 |
|---|---|
Molecular Weight |
136.08 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoropyrazole |
InChI |
InChI=1S/C4H3F3N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H |
InChI Key |
DXZDUUDVEDWPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


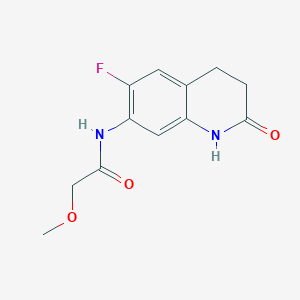
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B14917113.png)
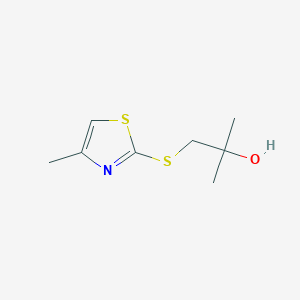
![Methyl 3-{2,2,2-trichloro-1-[(furan-2-ylcarbonyl)amino]ethoxy}benzoate](/img/structure/B14917120.png)
![1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14917131.png)
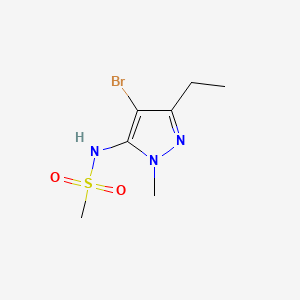

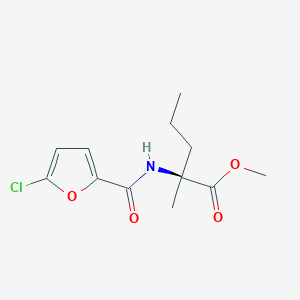

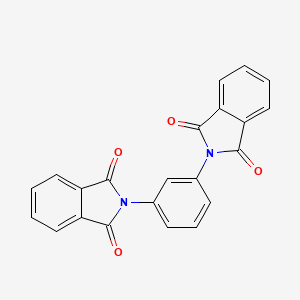
![4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B14917170.png)
